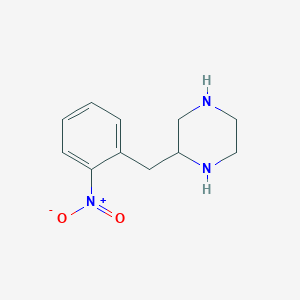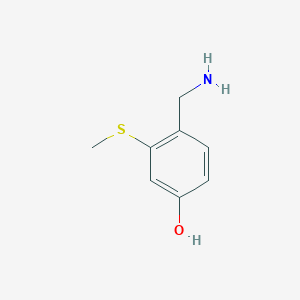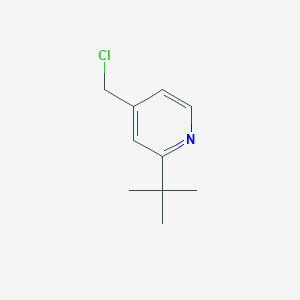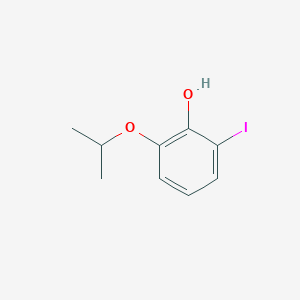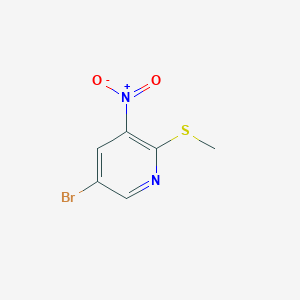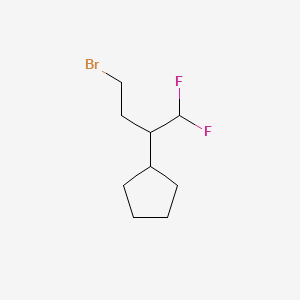
(2-Fluoro-6-methylpyridin-4-YL)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Fluoro-6-methylpyridin-4-YL)acetic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a fluorine atom at the 2-position, a methyl group at the 6-position, and an acetic acid moiety at the 4-position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-6-methylpyridin-4-YL)acetic acid can be achieved through several synthetic routes. One common method involves the halogenation of 2,6-dimethylpyridine followed by a nucleophilic substitution reaction to introduce the fluorine atom. The resulting intermediate can then be subjected to a carboxylation reaction to form the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation and carboxylation processes. These methods are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production.
化学反应分析
Types of Reactions
(2-Fluoro-6-methylpyridin-4-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
科学研究应用
(2-Fluoro-6-methylpyridin-4-YL)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of (2-Fluoro-6-methylpyridin-4-YL)acetic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
2-Fluoropyridine: Lacks the methyl and acetic acid groups, making it less versatile in synthetic applications.
6-Methylpyridine: Lacks the fluorine and acetic acid groups, resulting in different chemical reactivity.
4-Pyridinecarboxylic acid: Lacks the fluorine and methyl groups, affecting its biological activity.
Uniqueness
(2-Fluoro-6-methylpyridin-4-YL)acetic acid is unique due to the combination of the fluorine, methyl, and acetic acid groups. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C8H8FNO2 |
|---|---|
分子量 |
169.15 g/mol |
IUPAC 名称 |
2-(2-fluoro-6-methylpyridin-4-yl)acetic acid |
InChI |
InChI=1S/C8H8FNO2/c1-5-2-6(4-8(11)12)3-7(9)10-5/h2-3H,4H2,1H3,(H,11,12) |
InChI 键 |
LIGQTJYSAXKBQR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=N1)F)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



